molecular formula C13H23N3O B097355 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide CAS No. 15580-20-8

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Cat. No. B097355
CAS RN: 15580-20-8
M. Wt: 237.34 g/mol
InChI Key: XNPOFXIBHOVFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as 1-Cmec or CMCT) is a carbodiimide compound with cyclcohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents . It has a role as a cross-linking reagent . The molecular formula is C13H23N3O, and the molecular weight is 237.34 g/mol .


Synthesis Analysis

This compound can be synthesized from cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine with a yield of 67% . Another method involves the dehydration of the corresponding urea with p-Toluenesulfonyl Chloride, Potassium Carbonate, and Benzyltriethylammonium Chloride, yielding 91% . A third method involves the reaction of cyclohexyl isocyanate, 2-(4-morpholinyl)ethyl diethylphosphoramidate, and potassium carbonate, yielding 82% .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2 . The Canonical SMILES string is C1CCC(CC1)N=C=NCCN2CCOCC2 .


Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is used as a cross-linking reagent . It has been used in the modification of glucoamylases from Rhizopus sp., where it was found that the modification of two carboxyl groups induced a loss in enzymatic activity .


Physical And Chemical Properties Analysis

The compound has a boiling point of 145°C at 0.2 mmHg . It is soluble in DMF, CH2Cl2, dioxane, and xylene .

Scientific Research Applications

1. Modification of Ribonuclease from Rhizopus Sp

  • Summary of Application : This compound was used to modify the carboxyl group in a ribonuclease from Rhizopus sp. (RNase Rh), a type of enzyme .
  • Methods of Application : The carboxyl group in RNase Rh was modified by this water-soluble carbodiimide . The extent of modification and the enzymatic activity were studied .
  • Results : It was concluded that the modification of at least two carboxyl groups seemed to induce the loss in enzymatic activity . In the presence of 1 M cytidine, RNase Rh activity was protected from the modification .

2. Modification of Major Ribonuclease from Aspergillus saitoi

  • Summary of Application : This compound was used to investigate the role of carboxyl groups of a base non-specific ribonuclease from Aspergillus saitoi .
  • Methods of Application : The inactivation of RNase M proceeded almost linearly with the incorporation of about 9.5 carbodiimide moieties . The peptide backbone structure of the modified RNase M was practically the same as that of the native RNase M .
  • Results : It was concluded that carboxyl groups responsible for enzymatic activity were included among these carboxyl groups protected by cytidine . At least one carboxyl group among the modified ones may be essential for catalysis .

Safety And Hazards

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide may cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The compound has been used in the study of RNA secondary structures , and in the modification of glucoamylases . Its use as a cross-linking reagent suggests potential applications in biochemistry and molecular biology .

properties

InChI

InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOFXIBHOVFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165973
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

CAS RN

15580-20-8
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15580-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Reactant of Route 4
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Reactant of Route 6
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Citations

For This Compound
17
Citations
DF Novack, NJ Casna, SG Fischer… - Proceedings of the …, 1986 - National Acad Sciences
We have developed a method for distinguishing fragments of DNA that contain single-base mismatches from their perfectly paired homologues. Single-stranded regions within a duplex …
Number of citations: 131 www.pnas.org
H Vlassara, J Valinsky, M Brownlee, C Cerami… - The Journal of …, 1987 - rupress.org
Glucose can react nonenzymatically with amino groups of proteins to form covalent Amadori products. With time these adducts undergo further rearrangements to form irreversible …
Number of citations: 146 rupress.org
QY Cheng, J Xiong, CJ Ma, Y Dai, JH Ding, FL Liu… - Chemical …, 2020 - pubs.rsc.org
The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes. …
Number of citations: 44 pubs.rsc.org
I Behm-Ansmant, M Helm, Y Motorin - Journal of nucleic acids, 2011 - hindawi.com
Naturally occurring cellular RNAs contain an impressive number of chemically distinct modified residues which appear posttranscriptionally, as a result of specific action of the …
Number of citations: 111 www.hindawi.com
M Helm, MC Schmidt‐Dengler, M Weber… - Advanced …, 2021 - Wiley Online Library
Epitranscriptomics heavily rely on chemical reagents for the detection, quantification, and localization of modified nucleotides in transcriptomes. Recent years have seen a surge in …
Number of citations: 14 onlinelibrary.wiley.com
K DU, Z ZHANG, T LI, W RAO - China Biotechnology, 2018 - manu60.magtech.com.cn
The antigen-antibody specific binding reaction is widely used in immunoassays and biochips in which antibody immobilization play a key role in the development of efficient diagnostics …
Number of citations: 1 manu60.magtech.com.cn
A Ganguly, JE Rooney, S Hosomi, AR Zeiger… - Genomics, 1989 - Elsevier
A technique whereby single-base mutations can be detected by immunomicroscopy of DNA heteroduplexes is described. Four constructs of the filamentous phage M13 were prepared …
Number of citations: 31 www.sciencedirect.com
PA Limbach, MJ Paulines - Wiley Interdisciplinary Reviews …, 2017 - Wiley Online Library
The post‐transcriptional modification of RNA by the addition of one or more chemical groups has been known for over 50 years. These chemical modifications, once thought to be static, …
Number of citations: 70 wires.onlinelibrary.wiley.com
S Horiuchi, M Shiga, N Araki, K Takata, M Saitoh… - Journal of Biological …, 1988 - Elsevier
The reaction of protein amino groups with glucose leads to the formation of a stable Amadori product via a Schiff base adduct, which is further converted to advanced glycosylation end …
Number of citations: 43 www.sciencedirect.com
JC Chang, PC Ulrich, R Bucala, A Cerami - Journal of Biological Chemistry, 1985 - Elsevier
Protein amino groups can react with glucose without the aid of enzymes to form stable Amadori products containing 1-amino-1-deoxyketose residues. These adducts can undergo …
Number of citations: 144 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.